REACTION_CXSMILES
|
C([NH:8][C:9]1[CH:14]=[C:13]([O:15][CH3:16])[C:12]([CH3:17])=[C:11]([F:18])[CH:10]=1)C1C=CC=CC=1.[H][H]>CO.[OH-].[Pd+2].[OH-]>[F:18][C:11]1[CH:10]=[C:9]([CH:14]=[C:13]([O:15][CH3:16])[C:12]=1[CH3:17])[NH2:8] |f:3.4.5|
|
Name
|
N-benzyl-3-fluoro-5-methoxy-4-methylaniline
|
Quantity
|
223 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NC1=CC(=C(C(=C1)OC)C)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[OH-].[Pd+2].[OH-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered
|
Type
|
CONCENTRATION
|
Details
|
the solution concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(N)C=C(C1C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 117 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |